![molecular formula C7H14O6 B102749 (2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol CAS No. 15219-93-9](/img/structure/B102749.png)
(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol
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Overview
Description
(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol, commonly known as D-mannitol, is a sugar alcohol that is widely used in the pharmaceutical and food industries. It is a white, crystalline powder that is easily soluble in water and has a sweet taste. D-mannitol is a versatile compound that has many applications due to its unique chemical properties.
Scientific Research Applications
Chiral Hydroxyl Phospholanes Synthesis
Chiral hydroxyl phospholanes derived from D-mannitol, including (2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol, have shown significant use in asymmetric catalytic reactions. These compounds, particularly in the form of Rhodium complexes, have demonstrated high enantioselectivity as catalysts in the asymmetric hydrogenation of various functionalized olefins. Notable substrates include dehydroamino acid derivatives, itaconic acid derivatives, and enamides. An interesting aspect of this application is the ability to conduct hydrogenations in water with high enantiomeric excess and conversion rates, exemplified by reactions with itaconic acid (Li, Zhang, Xiao, & Zhang, 2000).
Biobased Polyester Synthesis
The compound has also been employed in the enzymatic synthesis of biobased polyesters, showcasing its role as a valuable biobased rigid diol. It exhibits similarities to aromatic monomers in polyester synthesis, and its enzymatic polymerization with various diacid ethyl esters has yielded novel biobased furan polyesters. These polyesters, characterized by molecular weights around 2000 g/mol, underline the compound’s potential in creating environmentally friendly materials with desirable physical properties (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).
Crystal Structure and Chemical Properties
In a study focusing on the crystal structure and chemical properties, the compound was synthesized and crystallized in the monoclinic system. The study provided insights into the molecular configuration, highlighting the R configuration of C(2) and C(3) and the positioning of OH groups. This research not only detailed the structural aspects but also observed intermolecular and intramolecular hydrogen bonds, contributing to the understanding of the compound's chemical behavior and interactions (Li, Wang, & Chen, 2001).
properties
CAS RN |
15219-93-9 |
---|---|
Product Name |
(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol |
Molecular Formula |
C7H14O6 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7(3-9)6(11)5(10)4(2-8)13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7+/m1/s1 |
InChI Key |
JPHVNZOOBXUCDJ-JWXFUTCRSA-N |
Isomeric SMILES |
CO[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO |
SMILES |
COC1(C(C(C(O1)CO)O)O)CO |
Canonical SMILES |
COC1(C(C(C(O1)CO)O)O)CO |
synonyms |
.alpha.-D-Fructofuranoside, methyl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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